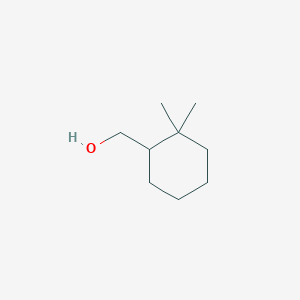

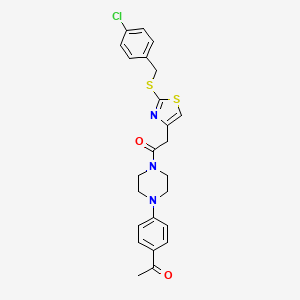

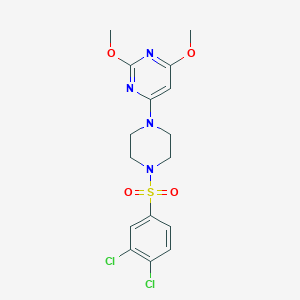

![molecular formula C24H23ClN6O2S B2508383 N-(2-(6-((2-((2-氯苄基)氨基)-2-氧代乙基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)-4-甲基苯甲酰胺 CAS No. 872995-13-6](/img/structure/B2508383.png)

N-(2-(6-((2-((2-氯苄基)氨基)-2-氧代乙基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , "N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide," is a complex organic molecule that appears to be related to various research efforts in the development of compounds with potential biological activity. Although the exact compound is not described in the provided papers, similar compounds with related structures have been synthesized and studied for their biological properties, such as antiproliferative activity against cancer cell lines and affinity toward adenosine receptors.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors and proceeding through various intermediates. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another compound was synthesized through a multi-step process that included thioalkylation and cyclization . These methods reflect the complexity and precision required in the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of heterocyclic rings, such as triazolo[4,3-b]pyridazine and triazolo[4,5-d]pyrimidine, which are common scaffolds in medicinal chemistry due to their potential biological activities. The crystal structure of one related compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were analyzed using density functional theory (DFT) and compared with X-ray diffraction values .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, cyclization, and nucleophilic substitution. For example, the synthesis of triazolopyrimidine derivatives involved nucleophilic substitution of chloro compounds with various amines . These reactions are crucial for introducing different substituents that can significantly alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The calculated HOMO and LUMO energies provide insight into the electronic characteristics of the compounds, which are important for understanding their reactivity and interaction with biological targets . The molecular electrostatic potential (MEP) surface map is another tool used to predict the behavior of these molecules in biological systems . Additionally, the antioxidant abilities of some derivatives were evaluated, showing significant activity in assays, which suggests potential for therapeutic applications .

科学研究应用

1,2,4-三唑衍生物的反应性和应用

1,2,4-三唑衍生物以其广泛的药理活性而著称。这些化合物因其抗氧化、抗菌和抗真菌等特性而被探索。例如,1,2,4-三唑-3-硫酮衍生物的反应性显示出很高的抗氧化和抗自由基活性的指标,表明它们在改善暴露于高剂量辐射的患者的状况和生化过程中的潜力。这些化合物因其游离的SH-基团结构而与半胱氨酸等生物氨基酸相媲美,表明它们在合成具有类似生物功能的化合物中具有相关性 (А. G. Kaplaushenko, 2019).

合成和物理化学性质

由于1,2,4-三唑衍生物在制药、医疗、兽医、工程、冶金和农业领域具有重大潜力,因此其合成和物理化学性质的研究显示出有希望的研究方向。这些衍生物被用于制造光学材料、光敏剂、着色剂、抗氧化剂和燃料和油类的添加剂,其中许多用作农业中的缓蚀剂和害虫防治剂。它们的低毒性进一步增强了它们在各个领域的适用性 (V. Parchenko, 2019).

治疗潜力

新型G蛋白偏向κ激动剂的开发,包括1,2,4-三唑衍生物,突出了这些化合物在减少疼痛和瘙痒方面的治疗潜力,同时与传统治疗相比表现出较少的副作用。这一研究领域展示了1,2,4-三唑衍生物在创造更安全、更有效的治疗剂方面的创新应用 (Kendall L. Mores et al., 2019).

属性

IUPAC Name |

N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN6O2S/c1-16-6-8-17(9-7-16)24(33)26-13-12-21-29-28-20-10-11-23(30-31(20)21)34-15-22(32)27-14-18-4-2-3-5-19(18)25/h2-11H,12-15H2,1H3,(H,26,33)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOCZEBYULFHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

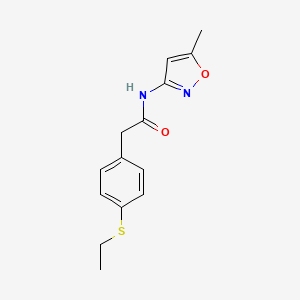

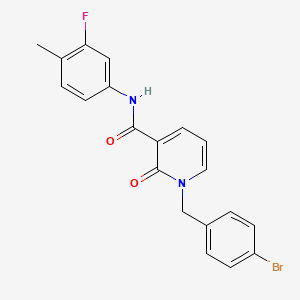

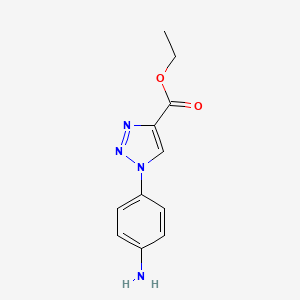

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

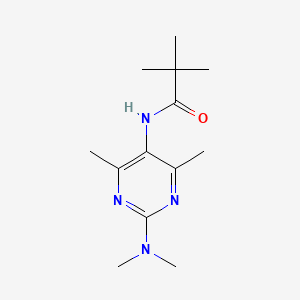

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)